2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine is a complex heterocyclic compound characterized by its unique structure, which includes multiple pyridine rings and a nitro substituent. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and utility as a synthetic intermediate.
The compound can be synthesized from commercially available precursors through multi-step reactions. Its structural complexity allows it to serve as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
This compound falls under the category of nitro-substituted pyridine derivatives, which are known for their diverse biological activities. It is classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms within its ring structure.
The synthesis of 2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine typically involves several key steps:
The synthesis requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor reaction progress and characterize intermediates.
The molecular structure of 2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine can be represented by its molecular formula and its IUPAC name. The compound features three interconnected pyridine rings with a nitro group at one position.
Property | Value |
---|---|
Molecular Formula | C16H12N4O2 |
Molecular Weight | 292.29 g/mol |
IUPAC Name | 2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine |
InChI Key | CMHMHIQQUZIFAG-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)N+[O-] |
The compound undergoes several notable chemical reactions:
These reactions are typically conducted under controlled conditions to optimize yields and minimize by-products. Advanced characterization techniques are employed to confirm the structure of products formed from these reactions.
The mechanism of action for 2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine involves interactions with specific molecular targets within biological systems:
The physical properties include:
Key chemical properties involve:
The applications of 2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine include:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0